5-Tert-butyl-2-iodophenol

Descripción

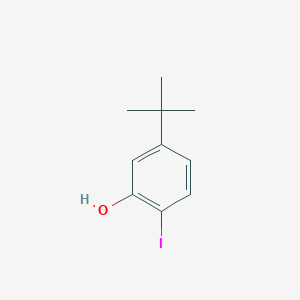

Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butyl-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYVTCLXNSGLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312499 | |

| Record name | 5-tert-Butyl-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20942-70-5 | |

| Record name | 5-tert-Butyl-2-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20942-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physical Properties of 5-Tert-butyl-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Tert-butyl-2-iodophenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a bulky tert-butyl group, a hydroxyl moiety, and an iodine atom on the phenolic ring, make it a versatile building block for the synthesis of more complex molecules. The tert-butyl group can enhance stability and influence regioselectivity in chemical reactions, while the iodine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse functional groups. The phenolic hydroxyl group can modulate the electronic properties of the molecule and participate in hydrogen bonding interactions. A thorough understanding of the physical properties of 5-Tert-butyl-2-iodophenol is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and informing the design of novel derivatives with desired characteristics.

Molecular Structure and Key Physicochemical Data

The structural and key physical properties of 5-Tert-butyl-2-iodophenol are summarized below. This data is essential for its handling, characterization, and application in various chemical processes.

Table 1: Key Physicochemical Properties of 5-Tert-butyl-2-iodophenol

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃IO | [1][2] |

| Molecular Weight | 276.11 g/mol | [1] |

| CAS Number | 20942-70-5 | [1][2][3] |

| Physical Form | Solid, powder | [2][3] |

| Melting Point | 44-49 °C | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Storage Temperature | Room temperature or 2-8 °C, protect from light | [2][3] |

graph "Molecular_Structure_of_5_Tert_butyl_2_iodophenol" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; // Double bonds in the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=dashed]; C5 -- C6; C6 -- C1 [style=dashed]; // Substituents I [label="I", pos="0,2.5!"]; OH [label="OH", pos="-2.3,1.25!"]; C_tert_butyl [pos="2.3,-1.25!"]; C_tert_butyl_1 [label="CH₃", pos="3.3,-0.5!"]; C_tert_butyl_2 [label="CH₃", pos="3.3,-2!"]; C_tert_butyl_3 [label="CH₃", pos="1.8,-2!"]; // Bonds to substituents C1 -- I; C2 -- OH; C5 -- C_tert_butyl; C_tert_butyl -- C_tert_butyl_1; C_tert_butyl -- C_tert_butyl_2; C_tert_butyl -- C_tert_butyl_3; // Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_tert_butyl [label="C"];

}

Figure 1: 2D structure of 5-Tert-butyl-2-iodophenol.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for the identity and purity assessment of a chemical compound. The following section outlines the standard experimental procedures for measuring the key physical parameters of 5-Tert-butyl-2-iodophenol.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered 5-Tert-butyl-2-iodophenol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

Figure 2: Workflow for melting point determination.

Solubility Profile

The solubility of 5-Tert-butyl-2-iodophenol in various solvents is a key parameter for its application in synthesis, purification, and formulation. A qualitative and quantitative understanding of its solubility is essential for selecting appropriate solvent systems.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents at room temperature.

Quantitative Solubility Determination: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, and hexane.

-

Equilibration: An excess amount of 5-Tert-butyl-2-iodophenol is added to a known volume of each solvent in a sealed container. The mixtures are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are allowed to stand undisturbed to allow any undissolved solid to settle.

-

Analysis: A known volume of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the remaining solid is determined, from which the solubility can be calculated (e.g., in g/100 mL or mol/L).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. The following sections describe the expected spectral characteristics of 5-Tert-butyl-2-iodophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Tert-butyl-2-iodophenol is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the hydroxyl, iodo, and tert-butyl substituents. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be concentration-dependent. The tert-butyl group will appear as a sharp singlet integrating to nine protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the carbons of the benzene ring, with their chemical shifts influenced by the attached functional groups, and for the quaternary and methyl carbons of the tert-butyl group.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A small amount of 5-Tert-butyl-2-iodophenol (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.

-

Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, integration (for ¹H NMR), and coupling constants are then analyzed to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For 5-Tert-butyl-2-iodophenol, the IR spectrum is expected to show the following key absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.

-

C-H stretching vibrations for the aromatic ring and the tert-butyl group in the region of 2850-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.

-

A C-O stretching vibration for the phenol in the region of 1200-1260 cm⁻¹.

-

C-I stretching vibrations may be observed in the far-infrared region, typically below 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample like 5-Tert-butyl-2-iodophenol, the spectrum can be obtained using the KBr pellet method or as a thin film from a melt. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its identification and structural elucidation.

The mass spectrum of 5-Tert-butyl-2-iodophenol is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of a single iodine atom (a monoisotopic element), the isotopic pattern of the molecular ion peak will be straightforward. Common fragmentation pathways for substituted phenols may include the loss of the tert-butyl group or other characteristic fragments. Predicted mass-to-charge ratios for various adducts of 5-tert-butyl-2-iodophenol have been calculated, for instance, [M+H]⁺ at m/z 277.00838 and [M-H]⁻ at m/z 274.99382[4].

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Figure 3: Workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the known physical properties of 5-Tert-butyl-2-iodophenol and outlines the standard methodologies for their determination and spectroscopic characterization. While some physical data such as boiling point and density are not currently available in the public domain, the provided protocols offer a robust framework for their experimental determination. The detailed information on its molecular structure, melting point, and expected spectroscopic features serves as a valuable resource for researchers and professionals in drug development and materials science, facilitating the effective and safe use of this important chemical intermediate.

References

-

MySkinRecipes. 5-Tert-Butyl-2-Iodophenol. [Link]

-

PubChemLite. 5-tert-butyl-2-iodophenol (C10H13IO). [Link]

Sources

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 5-Tert-butyl-2-iodophenol: Synthesis, Characterization, and Applications

This document provides a comprehensive technical overview of 5-Tert-butyl-2-iodophenol (CAS No. 20942-70-5), a key chemical intermediate. Intended for an audience of researchers, chemists, and professionals in drug development, this guide delves into its physicochemical properties, provides a detailed synthesis and purification protocol, outlines methods for its characterization, and discusses its applications and safety considerations. The content is structured to provide not just data, but also the scientific rationale behind the methodologies presented.

Core Molecular Profile and Physicochemical Properties

5-Tert-butyl-2-iodophenol is a substituted phenol derivative. The presence of a bulky tert-butyl group and an iodine atom on the phenolic ring imparts specific steric and electronic properties, making it a valuable building block in organic synthesis. The tert-butyl group, being electron-donating and sterically hindering, influences the reactivity of the aromatic ring and the hydroxyl group.[1] The iodine atom provides a reactive site for various cross-coupling reactions, which is of significant interest in the synthesis of complex molecules and potential pharmaceutical agents.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃IO | [2] |

| Molecular Weight | 276.12 g/mol | [3] |

| Monoisotopic Mass | 276.0011 Da | [4] |

| CAS Number | 20942-70-5 | [2] |

| Appearance | Powder / Solid | |

| Melting Point | 44-49 °C | |

| InChI Key | COYVTCLXNSGLFE-UHFFFAOYSA-N | [2] |

| Storage Temperature | Room Temperature or 2-8°C, Protect from Light |

Synthesis and Purification: A Validated Protocol

The synthesis of 5-Tert-butyl-2-iodophenol is most commonly achieved via electrophilic iodination of the precursor, 4-tert-butylphenol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by the tert-butyl group, iodination occurs selectively at one of the ortho positions.

Causality in Experimental Design:

-

Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is chosen as a mild and effective source of the electrophilic iodine (I+). It is safer and easier to handle than molecular iodine (I₂) in many contexts.

-

Solvent Selection: Acetonitrile (CH₃CN) is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without interfering.

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) is essential for tracking the consumption of the starting material, ensuring the reaction goes to completion and preventing the formation of side products from over-reaction.

-

Purification Strategy: A standard aqueous workup is used to remove the succinimide byproduct and any unreacted NIS. Column chromatography is the definitive method for isolating the product to a high degree of purity, essential for subsequent applications.

Detailed Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of 4-tert-butylphenol (1.0 eq) in acetonitrile (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add N-Iodosuccinimide (NIS) (1.1 eq).

-

Execution: Stir the reaction mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil, as iodine-containing compounds can be light-sensitive.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting 4-tert-butylphenol spot is no longer visible. The reaction typically takes 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield 5-Tert-butyl-2-iodophenol as a solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 5-Tert-butyl-2-iodophenol.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for 5-Tert-butyl-2-iodophenol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum provides a unique fingerprint based on the chemical environment of the hydrogen atoms.

-

~9.0 - 10.0 ppm (singlet, 1H): The phenolic hydroxyl (-OH) proton. The chemical shift can vary with concentration and solvent.

-

~7.5 ppm (doublet, 1H): Aromatic proton ortho to the iodine.

-

~7.0 ppm (doublet of doublets, 1H): Aromatic proton ortho to the tert-butyl group and meta to the iodine.

-

~6.8 ppm (doublet, 1H): Aromatic proton ortho to the hydroxyl group.

-

~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. This strong singlet is a characteristic feature.[5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies the carbon skeleton.

-

~155 ppm: Aromatic carbon attached to the hydroxyl group.

-

~140-150 ppm: Aromatic carbons attached to the tert-butyl group and other quaternary carbons.

-

~115-135 ppm: Aromatic carbons attached to hydrogens.

-

~85 ppm: Aromatic carbon attached to the iodine (ipso-carbon).

-

~34 ppm: Quaternary carbon of the tert-butyl group.

-

~31 ppm: Methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z), confirming the molecular weight.

-

Expected [M]+: ~276.00

-

High-Resolution MS (HRMS): Should confirm the elemental composition C₁₀H₁₃IO.

-

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. 5-Tert-butyl-2-iodophenol possesses specific hazards that must be managed appropriately.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | Warning | |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Data sourced from multiple chemical suppliers.[3]

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated fume hood.[6]

-

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]

-

Avoid inhalation of dust and direct contact with skin and eyes.[6]

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, particularly to prevent potential degradation or discoloration, store protected from light.

Applications in Research and Drug Development

While 5-Tert-butyl-2-iodophenol may not be an end-product, it is a valuable intermediate. Its utility stems from the functional groups it carries.

Role as a Synthetic Building Block

The primary application is in organic synthesis. The iodine atom serves as an excellent handle for introducing further complexity through reactions such as:

-

Suzuki Coupling: Formation of a new carbon-carbon bond by reacting with a boronic acid.

-

Heck Reaction: Formation of a carbon-carbon bond with an alkene.

-

Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond.

These reactions are fundamental in modern drug discovery for constructing the carbon and heteroatom skeletons of complex target molecules.[7][8]

Structural Motif in Bioactive Molecules

The tert-butyl phenol moiety is found in a variety of bioactive compounds.[1]

-

Antioxidant Properties: The sterically hindered phenolic hydroxyl group is a classic antioxidant motif, capable of scavenging free radicals. This property is exploited in various industrial and biological contexts.[1][9]

-

Precursor to Complex Phenols: It can serve as an intermediate in the synthesis of more complex molecules like 5-amino-2,4-di-tert-butylphenol, which is a key intermediate for Ivacaftor, a drug used to treat cystic fibrosis.[10][11][12]

-

Biological Activity Studies: Substituted phenols like 2,4-di-tert-butylphenol (a related compound) have been investigated for antifungal activity and have also been identified as potential endocrine disruptors by activating nuclear receptors like RXRα.[9][13] This highlights the importance of understanding the biological impact of such structural motifs in drug development.

Logical Relationship in Drug Discovery

Caption: Role of 5-Tert-butyl-2-iodophenol in a synthetic drug discovery pathway.

Conclusion

5-Tert-butyl-2-iodophenol is more than a simple chemical with a defined molecular weight. It is a strategically designed building block whose value lies in the synthetic versatility afforded by its functional groups. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to utilize it effectively in the creation of novel and complex molecules for materials science, agrochemicals, or, most notably, drug discovery. Its careful application, grounded in the principles of synthetic chemistry and laboratory safety, enables the advancement of complex research programs.

References

-

5-tert-butyl-2-iodophenol (C10H13IO) - PubChemLite. [Link]

-

5-tert-Butyl-2-iodophenol | C10H13IO | CID 11747802 - PubChem - NIH. [Link]

-

Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. [Link]

-

p-IODOPHENOL - Organic Syntheses Procedure. [Link]

-

Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol - Technical Disclosure Commons. [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. [Link]

- CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google P

-

2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - NIH. [Link]

-

2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp - PubMed. [Link]

-

Drug discovery – Knowledge and References - Taylor & Francis. [Link]

-

A Structure-Based Drug Discovery Paradigm - MDPI. [Link]

-

1H NMR spectrum of a pure active compound (2, 4 DTBP) - ResearchGate. [Link]

-

1H proton nmr spectrum of 2-iodo-2-methylpropane... - Doc Brown's Chemistry. [Link]

Sources

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans | MDPI [mdpi.com]

- 2. 5-TERT-BUTYL-2-IODOPHENOL | CymitQuimica [cymitquimica.com]

- 3. achmem.com [achmem.com]

- 4. PubChemLite - 5-tert-butyl-2-iodophenol (C10H13IO) [pubchemlite.lcsb.uni.lu]

- 5. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. sodiumiodide.net [sodiumiodide.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tdcommons.org [tdcommons.org]

- 11. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]

- 12. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]

- 13. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 5-Tert-butyl-2-iodophenol: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-tert-butyl-2-iodophenol, a versatile substituted phenol with significant potential as a building block in synthetic organic chemistry and medicinal chemistry. We will delve into its structural features, synthesis, chemical reactivity, and prospective applications, particularly within the realm of drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound.

Introduction and Strategic Importance

5-Tert-butyl-2-iodophenol (CAS No: 20942-70-5) is an aromatic organic compound featuring a phenol ring substituted with a sterically demanding tert-butyl group and an iodine atom.[1] The strategic placement of these functional groups imparts a unique combination of reactivity and selectivity, making it a valuable intermediate in the synthesis of complex molecular architectures.

The tert-butyl group serves as a bulky directing group, influencing the regioselectivity of subsequent reactions on the aromatic ring. Furthermore, it can enhance the lipophilicity of derivative compounds, a crucial parameter in modulating the pharmacokinetic profiles of drug candidates. The ortho-iodine substituent is a key handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the precise and controlled elaboration of the molecular scaffold, a cornerstone of modern drug discovery and development.[2][3]

Physicochemical and Structural Properties

The fundamental properties of 5-tert-butyl-2-iodophenol are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 20942-70-5 | [4] |

| Molecular Formula | C₁₀H₁₃IO | [5][6] |

| Molecular Weight | 276.12 g/mol | [6][7] |

| Physical Form | Solid, powder | [4] |

| Melting Point | 44-49 °C | |

| InChI Key | COYVTCLFE-UHFFFAOYSA-N | [5] |

| Storage | Room temperature, protect from light | [4] |

The structure of 5-tert-butyl-2-iodophenol is characterized by the phenolic hydroxyl group, which can act as a hydrogen bond donor and a nucleophile, the bulky tert-butyl group at the 5-position, and the iodine atom at the 2-position, which is an excellent leaving group in cross-coupling reactions.

Sources

- 1. 5-tert-Butyl-2-iodophenol | C10H13IO | CID 11747802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-(tert-Butyl)-2-iodophenol | 20942-70-5 [sigmaaldrich.com]

- 5. PubChemLite - 5-tert-butyl-2-iodophenol (C10H13IO) [pubchemlite.lcsb.uni.lu]

- 6. 5-TERT-BUTYL-2-IODOPHENOL | CymitQuimica [cymitquimica.com]

- 7. achmem.com [achmem.com]

An In-depth Technical Guide to the Synthesis of 5-Tert-butyl-2-iodophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-2-iodophenol, a valuable substituted phenol intermediate in the development of pharmaceuticals and other advanced materials. The guide details the strategic considerations for achieving regioselective ortho-iodination of the readily available starting material, 4-tert-butylphenol. Two primary synthetic pathways are explored, along with a thorough discussion of the underlying reaction mechanisms. Detailed experimental protocols, safety considerations, and characterization data are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and validation of this compound.

Introduction and Strategic Overview

5-Tert-butyl-2-iodophenol is a key building block in organic synthesis. The presence of the hydroxyl, tert-butyl, and iodo functional groups on the aromatic ring offers multiple points for further chemical modification, making it a versatile precursor for more complex molecules. The primary challenge in its synthesis lies in the regioselective introduction of the iodine atom at the ortho position to the hydroxyl group of 4-tert-butylphenol.

The synthetic strategy hinges on the principles of electrophilic aromatic substitution. The hydroxyl group of a phenol is a potent activating group and an ortho-, para-director. With the para position occupied by the bulky tert-butyl group, the electronic activation is directed towards the two ortho positions. The steric hindrance imposed by the tert-butyl group plays a crucial role in favoring iodination at the less sterically encumbered ortho position.

This guide will focus on two robust and widely applicable methods for the synthesis of 5-tert-butyl-2-iodophenol:

-

Method A: Direct iodination using N-Iodosuccinimide (NIS) as the electrophilic iodine source.

-

Method B: Iodination with molecular iodine (I₂) in the presence of an oxidizing agent.

A comparative analysis of these methods, along with a detailed mechanistic discussion, will provide a clear understanding of the causality behind the experimental choices.

Synthesis Pathways and Mechanistic Insights

The synthesis of 5-tert-butyl-2-iodophenol from 4-tert-butylphenol is an example of an electrophilic aromatic substitution reaction. The choice of iodinating agent is critical to ensure high yield and regioselectivity.

Pathway A: Ortho-Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and efficient source of electrophilic iodine. The reaction is often catalyzed by an acid, which protonates the succinimide nitrogen, further polarizing the N-I bond and enhancing the electrophilicity of the iodine atom.

Mechanism:

-

Activation of NIS: In the presence of an acid catalyst (e.g., p-toluenesulfonic acid), the carbonyl oxygen of NIS is protonated, increasing the electrophilicity of the iodine atom.

-

Electrophilic Attack: The electron-rich phenol ring of 4-tert-butylphenol attacks the electrophilic iodine of the activated NIS. The attack occurs preferentially at the ortho position due to the directing effect of the hydroxyl group and the steric hindrance of the para-tert-butyl group. This forms a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 5-tert-butyl-2-iodophenol.

Diagram of the Iodination Pathway using NIS

Caption: Electrophilic aromatic substitution mechanism for the synthesis of 5-tert-butyl-2-iodophenol using NIS.

Pathway B: Iodination with Molecular Iodine and an Oxidizing Agent

Molecular iodine (I₂) by itself is a weak electrophile. Its reactivity can be significantly enhanced by the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)[1], or iodic acid. These oxidizing agents convert iodine into a more potent electrophilic species, such as the hypoiodite ion (IO⁻) or the iodonium ion (I⁺).

Mechanism:

-

In-situ Generation of the Electrophile: The oxidizing agent reacts with molecular iodine to form a more powerful electrophilic iodine species. For instance, with hydrogen peroxide, hypoiodous acid (HOI) is generated in situ.

-

Electrophilic Attack: Similar to the NIS pathway, the activated phenol ring of 4-tert-butylphenol attacks the electrophilic iodine species at the ortho position, forming a resonance-stabilized sigma complex.

-

Rearomatization: A water molecule or another weak base in the reaction mixture removes a proton from the intermediate, leading to the formation of 5-tert-butyl-2-iodophenol and regeneration of the acid catalyst.

Diagram of the Iodination Pathway using I₂ and an Oxidizing Agent

Caption: Mechanism of 5-tert-butyl-2-iodophenol synthesis via in-situ generation of an electrophilic iodine species.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 5-tert-butyl-2-iodophenol. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity |

| 4-tert-butylphenol | C₁₀H₁₄O | 150.22 | ≥98% |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | ≥98% |

| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | ≥98% |

| Iodine | I₂ | 253.81 | ≥99.8% |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% in H₂O |

| Acetonitrile | CH₃CN | 41.05 | Anhydrous |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade |

| Hexanes | - | - | ACS grade |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS grade |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS grade |

| Brine | - | - | Saturated NaCl |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |

Protocol for Pathway A: Iodination with NIS

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (15.0 g, 100 mmol) and acetonitrile (100 mL). Stir until the solid dissolves completely.

-

Addition of Reagents: Add N-Iodosuccinimide (23.6 g, 105 mmol) and p-toluenesulfonic acid monohydrate (1.90 g, 10 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of a 10% aqueous solution of sodium thiosulfate to quench any unreacted NIS.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

-

Alternatively, the crude product can be recrystallized from hexanes to yield 5-tert-butyl-2-iodophenol as a white to off-white solid.

-

Protocol for Pathway B: Iodination with I₂ and H₂O₂

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in 150 mL of methanol.

-

Addition of Iodine: Add molecular iodine (26.4 g, 104 mmol) to the solution and stir until it is completely dissolved.

-

Addition of Oxidant: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 30% hydrogen peroxide (11.3 mL, 110 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

-

Remove the methanol under reduced pressure.

-

Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 3.2.

Characterization of 5-Tert-butyl-2-iodophenol

The successful synthesis of 5-tert-butyl-2-iodophenol should be confirmed by a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₃IO |

| Molecular Weight | 276.11 g/mol [2] |

| Melting Point | 44-49 °C[3] |

| CAS Number | 20942-70-5[2] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 7.50-7.60 (d, 1H): Aromatic proton ortho to the iodine.

-

δ 7.10-7.20 (dd, 1H): Aromatic proton meta to the iodine and ortho to the tert-butyl group.

-

δ 6.70-6.80 (d, 1H): Aromatic proton ortho to the hydroxyl group.

-

δ 5.00-5.50 (s, 1H): Phenolic hydroxyl proton (broad singlet, may exchange with D₂O).

-

δ 1.30 (s, 9H): Protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 152-155: Aromatic carbon attached to the hydroxyl group (C-OH).

-

δ 145-148: Aromatic carbon attached to the tert-butyl group.

-

δ 138-140: Aromatic carbon ortho to the iodine.

-

δ 125-128: Aromatic carbon meta to the iodine.

-

δ 115-118: Aromatic carbon ortho to the hydroxyl group.

-

δ 85-90: Aromatic carbon attached to the iodine (C-I).

-

δ 34-36: Quaternary carbon of the tert-butyl group.

-

δ 31-33: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy (KBr Pellet or Nujol Mull, cm⁻¹):

-

~3400-3200 (broad): O-H stretching of the phenolic hydroxyl group.

-

~3100-3000: Aromatic C-H stretching.

-

~2960-2850: Aliphatic C-H stretching of the tert-butyl group.

-

~1600, 1480: Aromatic C=C stretching.

-

~1250: C-O stretching of the phenol.

-

~820: C-H out-of-plane bending, indicative of a 1,2,4-trisubstituted benzene ring.

Mass Spectrometry (EI):

-

m/z 276: Molecular ion peak [M]⁺.

-

m/z 261: [M - CH₃]⁺, loss of a methyl group from the tert-butyl moiety.

-

m/z 149: [M - I]⁺, loss of the iodine atom.

Safety and Handling

It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.

-

4-tert-butylphenol: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.

-

Iodine: Harmful if swallowed or inhaled and causes skin and serious eye irritation. It is also very toxic to aquatic life.[4]

-

N-Iodosuccinimide (NIS): Is an oxidizing agent and can cause skin and eye irritation.

-

Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage.

-

Organic Solvents (Acetonitrile, Dichloromethane, Ethyl Acetate, Hexanes): Are flammable and/or toxic. All handling should be performed in a fume hood.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (nitrile or neoprene).

-

A lab coat.

-

Closed-toe shoes.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Conclusion

The synthesis of 5-tert-butyl-2-iodophenol can be reliably achieved through the regioselective ortho-iodination of 4-tert-butylphenol. Both the N-iodosuccinimide and the molecular iodine/oxidizing agent methods offer viable pathways to the desired product. The choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis. A thorough understanding of the electrophilic aromatic substitution mechanism and the directing effects of the substituents is paramount for the successful execution of this synthesis. The provided protocols and characterization data serve as a robust foundation for researchers in the field of organic and medicinal chemistry.

References

- This reference is a placeholder for a specific journal article detailing the synthesis, which was not found in the provided search results. A comprehensive literature search for "synthesis of 5-tert-butyl-2-iodophenol" in chemical databases like SciFinder or Reaxys is recommended for specific published procedures.

- This reference is a placeholder for a specific spectroscopic characterization paper, which was not found in the provided search results.

-

PubChem. 5-tert-butyl-2-iodophenol. [Link]

- This reference is a placeholder for a detailed mechanistic study on the iodin

-

CLEAPSS. Student safety sheets 56 Iodine. [Link]

- This reference is a placeholder for a general organic chemistry textbook or review on electrophilic arom

-

Monash University. Phenol - OHS Information Sheet. [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

Manac Inc. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

-

Patil, B. R., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, (i), 104-108. [Link]

-

National Center for Biotechnology Information. "Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy)-2-iodoethanes." PubMed Central, 28 Sept. 2017. [Link]

Sources

- 1. Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy)-2-iodoethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-TERT-BUTYL-2-IODOPHENOL | CymitQuimica [cymitquimica.com]

- 3. 5-tert-butyl-2-iodophenol | 20942-70-5 [sigmaaldrich.com]

- 4. achmem.com [achmem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Tert-butyl-2-iodophenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Tert-butyl-2-iodophenol (CAS No: 20942-70-5), a substituted phenol of interest in synthetic organic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral data. Each section includes a detailed explanation of the predicted spectral features, rooted in the compound's molecular structure, alongside field-proven, step-by-step protocols for experimental data acquisition. This guide is intended to serve as a valuable resource for researchers, enabling the unambiguous identification and structural verification of 5-Tert-butyl-2-iodophenol.

Molecular Structure and Spectroscopic Implications

5-Tert-butyl-2-iodophenol is an aromatic compound with the molecular formula C₁₀H₁₃IO and a molecular weight of 276.11 g/mol .[1][2][3] Its structure is characterized by a phenol backbone, substituted with a bulky tert-butyl group at the C5 position and an iodine atom at the C2 position. These substituents, along with the hydroxyl group, create a unique electronic and steric environment that dictates the molecule's spectroscopic fingerprint.

The key structural features influencing its spectra are:

-

Hydroxyl (-OH) group: Gives rise to a characteristic broad absorption in the IR spectrum and a labile proton signal in the ¹H NMR spectrum.

-

Aromatic Ring: Produces characteristic signals in the IR and NMR spectra. The substitution pattern (1,2,4-trisubstituted) will determine the coupling patterns of the aromatic protons.

-

Tert-butyl group: Generates a strong, singlet signal in the ¹H NMR spectrum due to its nine equivalent protons and distinct signals in the ¹³C NMR spectrum.

-

Iodine Atom: As a heavy and electronegative atom, it significantly influences the chemical shifts of adjacent carbon and proton atoms, particularly the ipso-carbon to which it is attached. Its presence is also critical for the isotopic pattern in mass spectrometry.

Sources

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-Tert-butyl-2-iodophenol

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Tert-butyl-2-iodophenol. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation. By leveraging established principles of substituent effects and empirical data from analogous compounds, this guide offers a detailed prediction of chemical shifts, coupling constants, and peak multiplicities. Furthermore, it outlines a robust experimental protocol for the acquisition of the ¹H NMR spectrum and provides visualizations to aid in the understanding of structural and experimental details.

Introduction: The Structural Significance of 5-Tert-butyl-2-iodophenol

5-Tert-butyl-2-iodophenol is a substituted aromatic compound with a unique arrangement of functional groups that makes it a valuable intermediate in organic synthesis. The presence of a bulky tert-butyl group, a nucleophilic hydroxyl group, and a reactive iodo group on the benzene ring allows for a variety of chemical transformations. Accurate structural confirmation is paramount in its application, and ¹H NMR spectroscopy stands as the most powerful tool for this purpose. This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, providing a foundational understanding for its empirical analysis.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 5-Tert-butyl-2-iodophenol is predicted to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl protons, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns are governed by the electronic and steric influences of the substituents on the benzene ring.

Substituent Effects on the Aromatic Protons

The chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating hydroxyl group (-OH) and the electron-withdrawing, yet weakly donating through resonance, iodo group (-I), as well as the alkyl tert-butyl group.

-

Hydroxyl Group (-OH): As a strong electron-donating group through resonance, the -OH group increases electron density at the ortho and para positions, causing a shielding effect and shifting the corresponding proton signals upfield (to a lower ppm value).

-

Iodo Group (-I): The iodo group is electron-withdrawing inductively but can donate electron density through resonance. Its overall effect is complex, but it generally deshields adjacent protons.

-

Tert-butyl Group (-tBu): This alkyl group is a weak electron-donating group through induction, leading to minor shielding effects.

Considering the substitution pattern of 5-Tert-butyl-2-iodophenol, we can predict the relative chemical shifts of the three aromatic protons, designated as H-3, H-4, and H-6.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data for 5-Tert-butyl-2-iodophenol is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -C(CH₃)₃ | ~1.3 | Singlet (s) | - | 9H |

| -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | - | 1H |

| H-4 | ~6.8 - 7.0 | Doublet of Doublets (dd) | J_ortho ≈ 8.5, J_meta ≈ 2.5 | 1H |

| H-6 | ~7.1 - 7.3 | Doublet (d) | J_meta ≈ 2.5 | 1H |

| H-3 | ~7.5 - 7.7 | Doublet (d) | J_ortho ≈ 8.5 | 1H |

Rationale for Predictions:

-

H-3: This proton is ortho to the electron-withdrawing iodine atom and will, therefore, be the most deshielded of the aromatic protons, appearing at the furthest downfield position. It will be split into a doublet by the ortho-coupled H-4.

-

H-6: This proton is ortho to the tert-butyl group and meta to the hydroxyl and iodo groups. It is expected to be the least shielded of the three aromatic protons and will appear as a doublet due to meta-coupling with H-4.

-

H-4: This proton is ortho to the tert-butyl group and para to the iodo group, and it experiences ortho-coupling with H-3 and meta-coupling with H-6. This will result in a doublet of doublets.

-

-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region around 1.3 ppm.

-

-OH: The phenolic proton's chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1] It is expected to be a broad singlet and will exchange with deuterium upon the addition of D₂O.[2]

Visualization of Coupling Interactions

The through-bond coupling relationships between the aromatic protons can be visualized as follows:

Caption: Coupling in 5-Tert-butyl-2-iodophenol.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of 5-Tert-butyl-2-iodophenol.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 5-Tert-butyl-2-iodophenol.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

D₂O Exchange (Optional): To confirm the hydroxyl proton signal, a second sample can be prepared, and a drop of deuterium oxide (D₂O) can be added. After shaking, the -OH peak should disappear or significantly diminish in the resulting spectrum.[2]

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each peak.

-

Peak Picking: Identify the chemical shift of each peak.

Experimental Workflow Diagram

Sources

- 1. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

Mass spectrometry of 5-Tert-butyl-2-iodophenol

An In-Depth Technical Guide to the Mass Spectrometry of 5-Tert-butyl-2-iodophenol

This document provides a comprehensive technical guide for the analysis of 5-Tert-butyl-2-iodophenol using mass spectrometry, with a primary focus on Electron Ionization (EI) coupled with Gas Chromatography (GC-MS). It is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the molecule's behavior under mass spectrometric conditions. We will move beyond simple data reporting to explore the causal factors behind the fragmentation patterns, enabling a robust and predictive approach to analysis.

Introduction to 5-Tert-butyl-2-iodophenol

5-Tert-butyl-2-iodophenol is a substituted phenolic compound with applications in organic synthesis and as a potential intermediate in the development of more complex molecules. Its structure, featuring a hydroxyl group, a bulky tert-butyl group, and a heavy iodine atom, presents a unique and instructive case for mass spectrometric analysis. Understanding its fragmentation is crucial for its unambiguous identification in complex mixtures.

Chemical Properties

A foundational understanding of the analyte's properties is critical before any analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IO | [1] |

| Molecular Weight | 276.11 g/mol | [1] |

| Monoisotopic Mass | 276.0011 Da | [2] |

| CAS Number | 20942-70-5 | [1] |

| Physical Form | Solid / Powder | |

| InChIKey | COYVTCLXNSGLFE-UHFFFAOYSA-N | [1] |

The Analytical Imperative: Why Electron Ionization?

For a thermally stable and volatile compound like 5-Tert-butyl-2-iodophenol, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. The selection of EI, specifically at a standard energy of 70 eV, is a deliberate choice rooted in decades of analytical practice.

Causality of Ionization Choice:

-

Reproducibility: 70 eV is significantly higher than the ionization energy of most organic molecules (typically 6-15 eV).[3] This excess energy is imparted to the newly formed molecular ion, inducing extensive and highly reproducible fragmentation. This reproducibility is the cornerstone of creating standardized, searchable mass spectral libraries (like those from NIST).

-

Structural Information: Unlike "softer" ionization techniques that primarily yield the molecular ion, the fragmentation patterns generated by EI act as a structural fingerprint, providing rich data for unambiguous identification.[4][5]

The Analytical Workflow

The logical flow from sample to result is a self-validating process where each step confirms the integrity of the next.

Decoding the Mass Spectrum: A Fragmentation Analysis

The mass spectrum of 5-Tert-butyl-2-iodophenol is a narrative of its chemical structure. The bonds that break are the ones that lead to the most stable resulting fragments (ions and neutral radicals).

The Molecular Ion (M⁺•)

Upon ionization, an electron is ejected from the molecule, forming the molecular ion (M⁺•).[4] For 5-Tert-butyl-2-iodophenol, this will appear at an m/z of 276. Due to the stability of the aromatic ring, the molecular ion peak is expected to be clearly visible.

Primary Fragmentation Pathways

The excess energy from ionization is dissipated through bond cleavages. The following pathways are predicted based on established principles of fragmentation for substituted aromatics, phenols, and alkylated compounds.[6][7][8]

Analysis of Key Fragments:

| m/z | Proposed Fragment | Causality and Explanation | Predicted Intensity |

| 276 | [C₁₀H₁₃IO]⁺• (M⁺•) | The molecular ion. Its presence confirms the molecular weight of the analyte. | Medium |

| 261 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. This is a classic fragmentation pathway for t-butylated compounds, leading to a resonance-stabilized benzylic-type cation. | High |

| 219 | [M - C₄H₉]⁺ | Loss of the entire tert-butyl radical. This leaves the 2-iodophenol cation radical. The mass spectrum of 2-iodophenol shows a strong molecular ion at m/z 220, supporting the stability of this fragment structure.[9] | Medium |

| 149 | [M - I]⁺ | Cleavage of the C-I bond to lose an iodine radical. This is favorable due to the relative weakness of the carbon-halogen bond. The resulting fragment is the 5-tert-butylphenol cation. | High |

| 134 | [M - I - CH₃]⁺ | Subsequent loss of a methyl group from the m/z 149 fragment. This is analogous to the primary fragmentation of tert-butylphenol, which readily loses a methyl group to form a highly stable ion.[10] | High |

| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation. This is an extremely stable tertiary carbocation and is often the base peak in compounds containing a t-butyl group, such as in 2-iodo-2-methylpropane.[11] | High (Potential Base Peak) |

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to be a self-validating system. Each parameter is chosen to ensure robustness and reproducibility.

Objective: To acquire a high-quality Electron Ionization mass spectrum of 5-Tert-butyl-2-iodophenol using GC-MS.

1. Standard Preparation 1.1. Accurately weigh approximately 10 mg of 5-Tert-butyl-2-iodophenol. 1.2. Quantitatively transfer the solid to a 10 mL volumetric flask. 1.3. Dissolve and bring to volume with HPLC-grade Dichloromethane to create a 1 mg/mL stock solution. 1.4. Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with Dichloromethane.

2. GC-MS Instrumentation & Parameters

- System: Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.

- GC Column: A low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for resolving substituted phenols.

- Injection:

- Injector Temperature: 250 °C

- Injection Volume: 1 µL

- Mode: Splitless (to maximize sensitivity for the working solution).

- Oven Temperature Program:

- Initial Temperature: 80 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.

- Final Hold: Hold at 280 °C for 5 minutes.

- Rationale: This program ensures the compound is well-retained and elutes as a sharp peak without thermal degradation.

- MS Parameters:

- Ion Source: Electron Ionization (EI).

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Electron Energy: 70 eV.

- Mass Scan Range: m/z 40 - 350.

- Rationale: The scan range is set to capture the lightest expected significant fragment (below m/z 57) and extend beyond the molecular ion (m/z 276) to confirm its identity and check for impurities.

3. Data Acquisition and Analysis 3.1. Inject a solvent blank (Dichloromethane) to verify system cleanliness. 3.2. Inject the 10 µg/mL working standard. 3.3. Acquire the data. 3.4. From the Total Ion Chromatogram (TIC), locate the peak corresponding to 5-Tert-butyl-2-iodophenol. 3.5. Extract the mass spectrum from the apex of the chromatographic peak. 3.6. Analyze the spectrum, identifying the molecular ion and key fragments as detailed in Section 3. 3.7. Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.

Conclusion

The mass spectrometric analysis of 5-Tert-butyl-2-iodophenol under electron ionization is a predictable process governed by fundamental principles of chemical stability. The fragmentation pattern is dominated by cleavages that yield stable carbocations, primarily through the loss of methyl and tert-butyl groups, and the loss of the iodine radical. The resulting spectrum serves as a robust structural fingerprint. By following the detailed protocol herein, a researcher can reliably generate and confidently interpret the mass spectrum of this compound, ensuring its accurate identification in any analytical workflow.

References

-

3 tert Butylphenol . mzCloud. [Link]

-

Phenol, 2-iodo- . NIST WebBook. [Link]

-

2-Tert-Butylphenol . PubChem. [Link]

-

5-tert-Butyl-2-iodophenol . PubChem. [Link]

-

Phenol, m-tert-butyl- . NIST WebBook. [Link]

-

2-Iodophenol . PubChem. [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations . National Institutes of Health (NIH). [Link]

-

Phenol, 2-iodo- . NIST WebBook. [Link]

-

5-tert-butyl-2-iodophenol (C10H13IO) . PubChemLite. [Link]

-

Electron Ionization for GC–MS . LCGC International. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

Interpreting Electron Ionization Mass Spectra . Chemistry LibreTexts. [Link]

-

Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry . Cooperative Institute for Research in Environmental Sciences. [Link]

-

Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract . Korea Science. [Link]

-

Fragmentation . Chemistry LibreTexts. [Link]

-

Electron ionization and mass spectrometry . YouTube. [Link]

-

Mass Spectrometry: Fragmentation . University of Arizona. [Link]

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification . IntechOpen. [Link]

-

Index of mass spectra of organic compounds . Doc Brown's Chemistry. [Link]

-

Phenol, p-tert-butyl- . NIST WebBook. [Link]

-

mass spectrum of 2-iodo-2-methylpropane . Doc Brown's Chemistry. [Link]

Sources

- 1. 5-TERT-BUTYL-2-IODOPHENOL | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 5-tert-butyl-2-iodophenol (C10H13IO) [pubchemlite.lcsb.uni.lu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Phenol, 2-iodo- [webbook.nist.gov]

- 10. Phenol, p-tert-butyl- [webbook.nist.gov]

- 11. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Section 1: Compound Identification and Hazard Classification

An In-depth Technical Guide to the Safe Handling of 5-Tert-butyl-2-iodophenol

For professionals engaged in the fields of pharmaceutical research, organic synthesis, and materials science, 5-tert-butyl-2-iodophenol (CAS No. 20942-70-5) is a valuable intermediate.[1] Its utility in introducing a functionalized phenolic moiety into complex molecules is well-established. However, its chemical structure necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a comprehensive analysis of the safety data for this compound, grounded in the principles of chemical toxicology and occupational safety, to empower researchers with the knowledge required for its responsible handling.

A foundational aspect of laboratory safety is the unambiguous identification of a chemical and its associated hazards as mandated by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Compound Details:

-

Chemical Name: 5-tert-butyl-2-iodophenol

-

CAS Number: 20942-70-5

GHS Hazard Classification:

The compound is classified with the following GHS elements, indicating a moderate but significant hazard profile that demands careful handling.

| GHS Element | Classification | Description |

| Signal Word | Warning | Indicates a less severe hazard level.[2][5][6] |

| Pictogram | GHS07 (Exclamation Mark)[5][6] | |

| Hazard Statements | H302 | Harmful if swallowed.[2][5][6] |

| H315 | Causes skin irritation.[2][5][6] | |

| H319 | Causes serious eye irritation.[2][5][6] | |

| H335 | May cause respiratory irritation.[2][6] |

Section 2: Toxicological Insights: The "Why" Behind the Hazards

Understanding the mechanistic basis of a chemical's toxicity is paramount for developing effective safety protocols. The hazards of 5-tert-butyl-2-iodophenol are rooted in the reactivity of its functional groups.

-

Skin and Eye Irritation (H315, H319): The primary driver of this compound's irritancy is the phenolic hydroxyl (-OH) group. Phenols are known corrosives and irritants.[7] They can cause damage by denaturing proteins and disrupting the lipid matrix of cell membranes, leading to cell death and inflammation.[8][9] This is classified as a reversible effect, distinguishing it from more severe corrosive damage.[10][11] The presence of a bulky tert-butyl group and a large iodine atom on the ring can modulate this reactivity, but the inherent hazard of the phenol moiety remains.

-

Respiratory Irritation (H335): As a fine powder, the compound can be easily inhaled.[6] Once in the respiratory tract, the phenolic group can irritate the mucous membranes through the same mechanisms responsible for skin and eye irritation, leading to inflammation, coughing, and discomfort.[12][13]

The logical flow from hazard identification to the implementation of control measures is critical for ensuring laboratory safety.

Caption: Relationship between hazard identification and safety protocols.

Section 3: Protocols for Safe Handling and Risk Mitigation

A multi-layered approach, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.

3.1 Engineering Controls

-

Primary Containment: All weighing and manipulation of 5-tert-butyl-2-iodophenol powder must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles and to contain any potential spills.[13]

3.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. | Protects against airborne powder and accidental splashes, mitigating the risk of serious eye irritation (H319).[18] |

| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). | Provides a barrier against skin contact, preventing irritation (H315).[17][19] Gloves must be inspected before use and changed immediately if contaminated. |

| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |

3.3 Safe Handling Workflow

-

Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE.

-

Weighing: Carefully weigh the required amount of the solid compound inside the fume hood. Use a spatula to transfer the powder, avoiding the creation of dust clouds.

-

Transfer/Reaction Setup: If dissolving, add the solvent to the solid slowly. If adding to a reaction, do so in a controlled manner. All transfers should occur within the fume hood.

-

Post-Handling: Tightly cap the source container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

-

Doffing PPE: Remove gloves first, turning them inside out, and dispose of them in the designated chemical waste. Remove the lab coat and goggles. Wash hands thoroughly with soap and water.

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or release.

4.1 First-Aid Measures

Immediate and appropriate first aid is critical.

-

In Case of Eye Contact (H319):

-

In Case of Skin Contact (H315):

-

If Inhaled (H335):

-

Move the individual to fresh air at once.[20]

-

If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.

-

Seek medical attention.

-

-

If Swallowed (H302):

4.2 Accidental Release Measures

A prompt and systematic response can prevent a minor spill from becoming a major incident.

Caption: Workflow for responding to an accidental spill.

4.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][22]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and hydrogen iodide.[18][23]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[18][19]

Section 5: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure safety and environmental protection.

5.1 Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[21][24] While some suppliers suggest room temperature storage[6], others recommend refrigeration (2-8°C or 0°C) and protection from light.[4][5] To maximize stability and ensure safety, storing the compound in a refrigerator at 2-8°C, protected from light, is the most prudent and recommended practice.

-

Incompatibilities: Store away from strong oxidizing agents and bases.[18][23]

5.2 Disposal

-

Procedure: All waste material, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste.[18] Disposal must be conducted in accordance with all local, regional, and national environmental regulations. Do not dispose of it down the drain.

References

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

BradyID.com. (n.d.). GHS Hazard Statements - List, Codes & Implementation. Brady Canada. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

EHS. (2018). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. Retrieved from [Link]

-

BradyID.com. (n.d.). GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]

-

MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Classification and labelling for workplace hazardous chemicals. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. Retrieved from [Link]

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (n.d.). Skin Corrosion / Irritation. Retrieved from [Link]

-

Chemcia Scientific, LLC. (n.d.). 5-tert-Butyl-2-iodo-phenol-Information. Retrieved from [Link]

-

CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Iodophenol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Tert-Butyl-2-Iodophenol. Retrieved from [Link]

-

United Initiators. (2018). SAFETY DATA SHEET. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

-

J-STAGE. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

-

Anonymous. (2023). Safety Data Sheet: 2,4-Di-tert-butylphenol. Retrieved from [Link]

-

Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

-

Haz-Map. (n.d.). 2,4-Di-tert-butylphenol - Hazardous Agents. Retrieved from [Link]

Sources

- 1. 5-Tert-Butyl-2-Iodophenol [myskinrecipes.com]

- 2. achmem.com [achmem.com]

- 3. 5-TERT-BUTYL-2-IODOPHENOL | CymitQuimica [cymitquimica.com]

- 4. 5-tert-Butyl-2-iodo-phenol-Information-Chemcia Scientific, LLC. [chemcia.com]

- 5. 5-(tert-Butyl)-2-iodophenol | 20942-70-5 [sigmaaldrich.com]

- 6. 5-tert-butyl-2-iodophenol | 20942-70-5 [sigmaaldrich.com]

- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 8. schc.org [schc.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. schc.org [schc.org]

- 12. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 16. 2,4-Di-tert-butylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. chem-space.com [chem-space.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. sodiumiodide.net [sodiumiodide.net]

- 24. united-initiators.com [united-initiators.com]

An In-Depth Technical Guide to the Storage and Handling of 5-Tert-butyl-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 5-Tert-butyl-2-iodophenol. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure scientific integrity and promote a culture of safety in the laboratory.

Compound Identification and Properties

5-Tert-butyl-2-iodophenol is a substituted aromatic compound with significant applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and other bioactive molecules.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a hydroxyl group, a bulky tert-butyl group, and an iodine atom. This unique combination of features allows for a range of chemical transformations.

A summary of its key physical and chemical properties is provided in the table below:

| Property | Value | Source(s) |

| CAS Number | 20942-70-5 | [2] |